![molecular formula C20H28N6O2 B2858075 1-benzyl-8-((2-(diethylamino)ethyl)amino)-3,7-dimethyl-1H-purine-2,6(3H,7H)-dione CAS No. 919020-26-1](/img/structure/B2858075.png)
1-benzyl-8-((2-(diethylamino)ethyl)amino)-3,7-dimethyl-1H-purine-2,6(3H,7H)-dione
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Description
1-benzyl-8-((2-(diethylamino)ethyl)amino)-3,7-dimethyl-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C20H28N6O2 and its molecular weight is 384.484. The purity is usually 95%.
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Scientific Research Applications
Structural and Synthetic Studies
Structural Characterization : The study of closely related compounds has revealed details about the typical geometry of the purine system, the conformations of substituent groups, and the interactions between molecules through hydrogen bonding networks. These insights contribute to understanding the structural basis for the biological activity and solubility of related compounds (Karczmarzyk et al., 1995).
Synthesis of Derivatives : Research into the synthesis of derivatives of purine-2,6-dione has led to the development of compounds with potential psychotropic activity. The introduction of hydrophobic substituents has been explored to select potent ligands for serotonin receptors, showcasing the compound's versatility as a scaffold for developing new pharmaceuticals (Chłoń-Rzepa et al., 2013).
Cytotoxic Activity : Derivatives have been evaluated for their cytotoxic activities against various cancer cell lines. This research underscores the potential of these compounds in the development of new anticancer drugs (Deady et al., 2003).
Polymerization Studies : Studies on the organo-catalyzed ring-opening polymerization of derivatives indicate potential applications in creating new materials. These materials could have applications in drug delivery or as components in biomedical devices (Thillaye du Boullay et al., 2010).
Development of Multitarget Drugs : The design of benzyl-substituted derivatives as multitarget drugs for neurodegenerative diseases highlights the compound's relevance in addressing complex disorders. Such compounds are expected to offer therapeutic advantages over single-target medications (Brunschweiger et al., 2014).
properties
IUPAC Name |
1-benzyl-8-[2-(diethylamino)ethylamino]-3,7-dimethylpurine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N6O2/c1-5-25(6-2)13-12-21-19-22-17-16(23(19)3)18(27)26(20(28)24(17)4)14-15-10-8-7-9-11-15/h7-11H,5-6,12-14H2,1-4H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTPMCXDFFDICAT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCNC1=NC2=C(N1C)C(=O)N(C(=O)N2C)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-benzyl-8-((2-(diethylamino)ethyl)amino)-3,7-dimethyl-1H-purine-2,6(3H,7H)-dione |
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